![molecular formula C9H13ClN2O2 B2540266 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride CAS No. 2377033-25-3](/img/structure/B2540266.png)
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride” is a chemical compound with the linear formula C12H23N4Cl1 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H22N4.ClH/c1-3-15(4-2)9-11-12-8-13-6-5-7-16(12)10-14-11;/h10,13H,3-9H2,1-2H3;1H . This indicates the presence of an imidazole ring in the structure .Chemical Reactions Analysis
The compound can undergo reactions with alkylating reagents to form quaternary imidazolium salts . The exact reactions that this specific compound can undergo are not mentioned in the available resources.Physical And Chemical Properties Analysis
The compound is a solid . The InChI code for the compound is 1S/C12H22N4.ClH/c1-3-15(4-2)9-11-12-8-13-6-5-7-16(12)10-14-11;/h10,13H,3-9H2,1-2H3;1H , which provides information about its molecular structure .作用機序
The exact mechanism of action of THIAA is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in the inflammatory response. THIAA has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is involved in the production of pro-inflammatory cytokines. THIAA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
THIAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, THIAA has been shown to have antioxidant properties. THIAA has also been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of THIAA is that it has been shown to have low toxicity in animal studies. This suggests that it may be safe for use in humans. However, one limitation of THIAA is that it is not very soluble in water, which can make it difficult to administer in certain forms.
将来の方向性
There are a number of future directions for research on THIAA. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research could focus on its potential use as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis. Additionally, future research could focus on developing more efficient methods for synthesizing THIAA and improving its solubility in water.
合成法
THIAA can be synthesized using a variety of methods. One common method involves the reaction of 1,2-diaminocyclohexane with ethyl acrylate in the presence of a palladium catalyst. The resulting product can then be hydrolyzed to yield THIAA. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
THIAA has been studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on its potential use as an anti-inflammatory agent. THIAA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This suggests that THIAA may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
特性
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)7-1-2-8-10-4-6-11(8)5-3-7;/h4,6-7H,1-3,5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHXPAEPWMRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CCC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


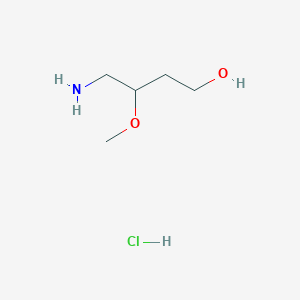
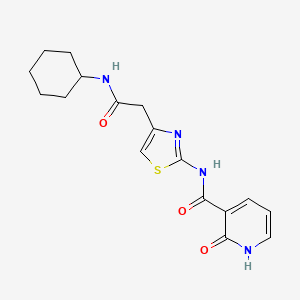


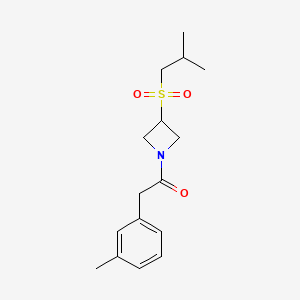
![2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2540191.png)
![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)
![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)
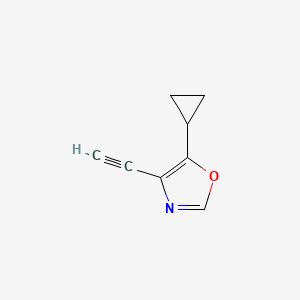

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)
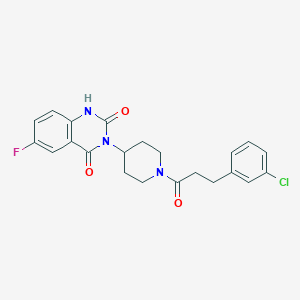
![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)